Dihydrogen phosphite
Description
Historical Trajectories in Phosphorous Acid and Related Species Research
The journey into understanding dihydrogen phosphite (B83602) is rooted in the broader history of phosphorus chemistry. The story begins with the discovery of elemental phosphorus around 1669 by Hennig Brand, an alchemist who isolated the glowing substance from urine. britannica.comgutenberg.orgrsc.org For over a century, this remained the primary method of production until phosphorus was identified as a key component of bones. britannica.comrsc.org This led to the development of methods to produce phosphoric acid by digesting bone ash with acids like sulfuric or nitric acid. britannica.com
Subsequent research in the late 18th and 19th centuries was crucial for differentiating the various acids of phosphorus. gutenberg.org Investigations into the effects of heating phosphates revealed the existence of different forms, such as ortho-, pyro-, and metaphosphoric acids. gutenberg.org This period also saw the evolution of fundamental chemical theories, including the concept of polybasic acids, where a single acid molecule can donate more than one proton. gutenberg.org The work of chemists like Jöns Jacob Berzelius on isomerism and Thomas Graham on the nature of phosphoric acids laid the groundwork for a more nuanced understanding of these compounds. gutenberg.org
The mid-19th century marked the dawn of organophosphorus chemistry. novapublishers.com Paul Thénard's work in 1845 is noted as one of the first instances of forming a carbon-phosphorus (C-P) bond. novapublishers.com This was followed by the synthesis of various organophosphorus compounds, including triethyl phosphate (B84403) and tetraethyl pyrophosphate, by chemists such as Franz Voegeli and Philippe de Clermont. ingentaconnect.commdpi.com The pioneering efforts of August W. Hofmann and later August Michaelis, who developed methods to create phosphonates, were instrumental in establishing the foundations of modern organophosphorus chemistry. novapublishers.comrsc.org These historical developments in understanding both inorganic and organic phosphorus compounds provided the essential context for the eventual isolation, characterization, and investigation of dihydrogen phosphite and its salts.
Contemporary Significance and Emerging Avenues in this compound Investigations
In modern science, this compound and its derivatives have found significant applications and are the subject of ongoing research across several disciplines. Salts such as potassium this compound are white, crystalline solids that are highly soluble in water. cymitquimica.comntsfchem.commade-in-china.com This high solubility is a key factor in many of their applications.
Key Research Findings and Applications:
Agriculture: this compound salts are widely utilized in agriculture, acting as both fungicides and biostimulants. cymitquimica.comdbca.wa.gov.aualibaba.com Research has shown they are effective against Oomycete pathogens like Phytophthora. dbca.wa.gov.auspectrumanalytic.com The high mobility of the phosphite ion allows it to be rapidly absorbed and transported throughout the plant via both xylem and phloem, enabling protection of the entire plant structure. mdpi.comchembk.com It is believed to work through a dual mechanism: direct fungicidal activity and the stimulation of the plant's innate defense systems. vulcanchem.com
Industrial Water Treatment: In industrial settings, this compound serves as a corrosion inhibitor and a complexing agent for calcium and magnesium ions. ntsfchem.comchembk.comgoogle.com It is considered an alternative to some organic phosphine (B1218219) water treatment agents, offering a more environmentally benign profile. ntsfchem.comvulcanchem.com
Chemical Synthesis: The compound is a valuable intermediate in chemical manufacturing. ntsfchem.com It is used as a precursor in the synthesis of other organophosphorus compounds, such as α-aminophosphonates, which are structural analogs of α-amino acids and have applications in medicine and agriculture. tandfonline.com
Biotechnology and Enzymology: An emerging field of investigation involves the enzyme phosphite dehydrogenase (PtxD). nih.govfrontiersin.org This enzyme catalyzes the oxidation of phosphite to phosphate, a reaction of great interest for two primary reasons: it offers a potential pathway for converting phosphite into a bio-available form of phosphorus for plants, and it serves as a highly efficient system for regenerating the NADH cofactor, which is essential for many biocatalytic processes. nih.govresearchgate.netfrontiersin.org The strong thermodynamic driving force of this reaction makes PtxD a valuable tool for industrial biotechnology. nih.govresearchgate.net
Materials Science: Research has explored the crystal structures of various salts containing the this compound anion, including those with organic cations, creating hybrid organic-inorganic materials. iucr.orgresearchgate.netresearchgate.net These studies are crucial for understanding the hydrogen bonding networks and structural properties that could lead to new materials with specific optical or electronic characteristics. iiste.org
Table 1: Physicochemical Properties of Potassium this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | KH₂PO₃ | ntsfchem.comchembk.com |
| Molar Mass | ~120.09 g/mol | chembk.comvulcanchem.com |
| Appearance | White crystalline solid | cymitquimica.comntsfchem.com |
| Solubility in Water | Highly soluble | cymitquimica.comgoogle.com |
| Crystal Structure | Monoclinic | wikipedia.org |
| Dissociation Constant (pKa) | 6.86–6.87 | chembk.comvulcanchem.com |
Table 2: Representative Crystallographic Data for the this compound ([H₂PO₃]⁻) Anion
| Compound | Avg. P—O Bond Length (Å) | Avg. O—P—O Angle (°) | Reference |
|---|---|---|---|
| HN(C₂H₄OH)₃ | 1.514 | 111.9 | researchgate.net |
| NaMg(H₂PO₃)₃·H₂O | 1.530 (P—OMg), 1.575 (P—OH) | Not specified | researchgate.net |
| 2,2-dimethylhydrazin-1-ium this compound | Not specified | Not specified | iucr.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dihydrogen phosphite | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O3P/c1-4(2)3/h1-2H/q-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBIZNCSZLTDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O3P- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420104 | |
| Record name | dihydrogen phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.988 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69824-88-0 | |
| Record name | dihydrogen phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Chemistry of Dihydrogen Phosphite Compounds
Crystal Growth Techniques for Dihydrogen Phosphite (B83602) Derivatives
The formation of well-ordered crystalline materials is paramount for fundamental studies and applications that rely on specific solid-state properties. For dihydrogen phosphite derivatives, crystal growth techniques are employed to produce high-quality single crystals suitable for structural elucidation and characterization.
Controlled Crystallization through Slow Evaporation for Organic-Inorganic Hybrid Materials
A prominent method for growing single crystals of organic-inorganic hybrid materials incorporating the this compound anion is the slow evaporation technique. This method relies on the gradual removal of a solvent from a saturated solution containing the organic and inorganic precursors, leading to the controlled precipitation of crystalline material. The slow rate of evaporation is critical to allow for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation, which would result in an amorphous or polycrystalline powder. scialert.netresearchgate.net
This technique has been successfully employed to synthesize novel hybrid materials where organic cations are paired with dihydrogen phosphate (B84403) anions, which are structurally analogous to this compound. For instance, single crystals of 4-carboxyanilinium dihydrogen phosphate have been grown by the slow evaporation of an aqueous ethanol (B145695) solution containing 4-aminobenzoic acid and orthophosphoric acid in a 1:1 stoichiometric ratio. scialert.net The process involves dissolving the precursors, stirring to ensure homogeneity, and then allowing the solvent to evaporate at a constant temperature over an extended period. scialert.net
Similarly, the hybrid material (2-hydroxyethyl) trimethylammonium dihydrogen phosphate has been synthesized via the solution growth method, where controlled slow evaporation at room temperature yielded a novel crystalline compound. researchgate.netresearchgate.net The success of this method hinges on factors such as the choice of solvent, temperature control, and the purity of the starting materials. These organic-inorganic hybrids are of interest for their potential nonlinear optical and other physicochemical properties, which arise from the combination of the organic and inorganic components within a single crystal structure. researchgate.netdntb.gov.ua
Inorganic Synthetic Routes to this compound Salts
The synthesis of simple inorganic salts of this compound is fundamental for their use as starting materials in further chemical transformations and for various industrial applications.
Mechanochemical Hydride Phosphorylation for Reduced Phosphorus Species
A sustainable and solvent-free approach to synthesizing phosphite salts involves mechanochemical hydride phosphorylation. researchgate.netacs.org This method utilizes mechanical force, typically through ball milling, to drive a chemical reaction between condensed phosphates and a hydride source, such as potassium hydride (KH). researchgate.netacs.org This process represents a direct reduction of a main group element oxide and avoids the use of hazardous solvents and the high-energy intermediate white phosphorus (P₄), which is a staple of traditional phosphorus chemistry. acs.orgdigitellinc.com
In a typical procedure, a condensed phosphate like sodium trimetaphosphate (Na₃P₃O₉), sodium triphosphate (Na₅P₃O₁₀), or sodium pyrophosphate (Na₄P₂O₇) is milled with a metal hydride. researchgate.netacs.org The reaction yields phosphite (containing the HPO₃²⁻ anion, which upon protonation gives this compound) with varying efficiencies depending on the reactants and conditions. For example, the reaction of sodium triphosphate with potassium hydride can achieve a phosphite yield of up to 58%. researchgate.netacs.org
Table 1: Mechanochemical Synthesis of Phosphite from Condensed Phosphates and Potassium Hydride
| Condensed Phosphate | Molar Ratio (H:P) | Reaction Time (min) | Phosphite Yield (%) |
| Sodium Trimetaphosphate (Na₃P₃O₉) | 1:1 | 60 | 44 |
| Sodium Triphosphate (Na₅P₃O₁₀) | 1:1 | 90 | 58 |
| Sodium Pyrophosphate (Na₄P₂O₇) | Not Specified | Not Specified | 44 |
Data sourced from research on sustainable production of reduced phosphorus compounds. researchgate.netacs.org
A key finding from mechanistic studies is that the hydrogen atom in the resulting phosphite originates directly from the hydride reagent, confirming a hydride phosphorylation pathway. researchgate.netacs.org This innovative method not only provides a greener route to phosphites but also opens up possibilities for utilizing recovered phosphates from waste streams, thereby contributing to a more circular phosphorus economy. mit.edu The phosphite produced can be isolated as salts like barium phosphite, which serves as a useful precursor for the production of phosphorous acid. researchgate.netacs.org
Preparation of Organo-Dihydrogen Phosphite Adducts
Organo-dihydrogen phosphite adducts are compounds where the this compound anion is combined with an organic cation, often through non-covalent interactions like hydrogen bonding. These materials are of interest for their structural diversity and potential applications in materials science.
The synthesis of such adducts can often be achieved by reacting an organic base with phosphorous acid. For example, the reaction of 4-aminobenzoic acid with phosphorous acid can lead to the formation of 4-carboxyanilinium phosphite. eurjchem.com A specific example is the synthesis of 4-carboxyanilinium dihydrogen phosphate monohydrate, an organophosphate adduct, which crystallizes in a triclinic space group. eurjchem.com In this structure, the organic and inorganic layers are connected through a three-dimensional network of hydrogen bonds. eurjchem.com
While the term "adduct" can be used broadly, in the context of organo-dihydrogen phosphites, it typically refers to crystalline solids formed by the co-crystallization of an organic molecule and phosphorous acid, where a proton is transferred from the acid to the organic base, resulting in an organic cation and a this compound anion. The synthesis is often a straightforward acid-base reaction in a suitable solvent, followed by crystallization, frequently using the slow evaporation method described earlier.
Elucidation of Biogenic and Abiotic Pathways for this compound Formation
This compound and its corresponding anion, phosphite, are not only products of laboratory synthesis but are also formed through natural processes on Earth. Understanding these pathways is crucial for geochemistry and astrobiology.
Abiotic Pathways:
Several abiotic (non-biological) routes for the formation of phosphites have been proposed and identified:
Meteoritic Delivery and Impact Events: Minerals like schreibersite ((Fe,Ni)₃P), found in iron-rich meteorites, can corrode in the presence of water to produce phosphite. nih.govresearchgate.netwhiterose.ac.uk The high-energy conditions of meteorite impacts can also reduce phosphates present in the target rock to phosphides, which then hydrolyze to form phosphites. nih.gov
Lightning Strikes: When lightning strikes the ground, it can form glassy structures called fulgurites. Research has shown that the intense energy of a lightning strike can reduce phosphate minerals in the soil, leading to the formation of phosphite and other reduced phosphorus compounds within the fulgurite. sci.news
Geochemical Reduction: Phosphites can be formed through the reduction of phosphates by iron redox chemistry, particularly under conditions thought to be prevalent on the early Earth. nih.govgaacademy.org This can occur during processes like diagenesis (the physical and chemical changes occurring in sediments after deposition) and metamorphism. nih.gov Serpentinization, a geological process involving heat and water, has also been suggested as a potential source of abiotic phosphite. nih.gov
Biogenic Pathways:
While direct biological reduction of phosphate to phosphite is not a major known pathway, biogenic (biologically mediated) formation of phosphite does occur:
Microbial Oxidation of Phosphonates: Many organisms can synthesize phosphonates, which are organic compounds containing a stable carbon-phosphorus bond. The microbial degradation of these phosphonates can release phosphite. nih.gov
Microbial Metabolism: Some microorganisms are capable of oxidizing phosphite to phosphate as a source of phosphorus for their growth. frontiersin.orgfrontiersin.org This process, known as assimilatory phosphite oxidation (APO), implies the presence of phosphite in the environment as a substrate for these organisms. frontiersin.org Dissimilatory phosphite oxidation (DPO) is another microbial process where phosphite is oxidized to generate energy. frontiersin.org The existence of these metabolic pathways underscores the role of phosphite in the biogeochemical cycling of phosphorus.
The presence of both abiotic and biotic pathways for phosphite formation suggests that this reduced form of phosphorus may have been a more significant component of the phosphorus cycle on the early Earth than it is today and continues to play a role in various ecosystems. gaacademy.orgpnas.org
Advanced Spectroscopic Characterization and Structural Elucidation of Dihydrogen Phosphite Materials
X-ray Diffraction Analysis for Solid-State Structures
Single Crystal X-ray Diffraction for Anion and Cation Coordination Environments
Single crystal X-ray diffraction (SCXRD) offers unparalleled detail in resolving the atomic positions within a crystal lattice. creative-biostructure.com This technique has been instrumental in characterizing the coordination environments of both the dihydrogen phosphite (B83602) anion and the associated cations in various compounds.
For instance, in N,N'-diphenylguanidinium dihydrogen phosphite (DPGP), SCXRD analysis revealed the precise bond lengths and angles of the this compound anion and the coordination of the N,N'-diphenylguanidinium cation. nih.gov Similarly, studies on cytosinium this compound (CDHP) have utilized SCXRD to determine its triclinic crystal system and non-centrosymmetric space group (P1), which is crucial for its nonlinear optical properties. researchgate.netresearchgate.net The analysis of 2-aminoanilinium phosphite (2-AP) crystals by SCXRD established its monoclinic crystal system with a P21/c centrosymmetric space group. ijrar.org
In strontium dihydrogenphosphite, Sr(H₂PO₃)₂, SCXRD analysis showed that the strontium ions are eightfold-coordinated by oxygen atoms from the dihydrogenphosphite anions, forming a layered structure. researchgate.net The crystal structure of 4-carboxyanilinium dihydrogen phosphate (B84403) monohydrate was found to crystallize in the triclinic space group P-1, with the organic and inorganic layers connected by a network of hydrogen bonds. eurjchem.com
The following table summarizes the crystallographic data for selected this compound compounds:
| Compound | Crystal System | Space Group | Reference |
| Cytosinium this compound (CDHP) | Triclinic | P1 | researchgate.netresearchgate.net |
| 2-Aminoanilinium Phosphite (2-AP) | Monoclinic | P21/c | ijrar.org |
| Strontium Dihydrogenphosphite (Sr(H₂PO₃)₂) | Triclinic | P1 | researchgate.net |
| 4-Carboxyanilinium Dihydrogen Phosphate Monohydrate | Triclinic | P-1 | eurjchem.com |
Powder X-ray Diffraction for Crystalline Phase Confirmation
Powder X-ray diffraction (PXRD) is a complementary technique to SCXRD, primarily used to confirm the crystalline phase of a material and to assess its purity. iitk.ac.in The diffraction pattern obtained from a powdered sample is a fingerprint of its crystal structure.
In the study of N,N'-diphenylguanidinium this compound (DPGP), PXRD was used to confirm the crystalline nature of the grown crystals. nih.gov For cytosinium this compound (CDHP), the sharp and well-defined peaks in the powder XRD pattern indicated the good crystallinity of the material. researchgate.net Similarly, the crystalline nature of 2-aminoanilinium phosphite was corroborated by the presence of consistent Bragg peaks in its powder XRD spectrum. ijrar.org In the case of potassium dihydrogen phosphate (KDP) doped with magnesium chloride, powder XRD studies showed that the peaks of the doped crystal aligned well with those of the pure KDP, indicating that the fundamental crystal structure was maintained. researchgate.net
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the vibrational modes within a molecule. nih.govresearchgate.net These techniques provide a "molecular fingerprint" that is unique to the compound being studied.
Fourier Transform Infrared (FT-IR) Spectroscopic Investigations of Functional Groups
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. This technique is particularly sensitive to polar functional groups. In this compound compounds, FT-IR is crucial for identifying the characteristic vibrations of the H₂PO₃⁻ anion and other functional groups present in the cation.
Key vibrational bands observed in the FT-IR spectra of this compound materials include:
P-H stretching: A characteristic band typically appears in the region of 2360-2436 cm⁻¹. iucr.org
P-O stretching: These vibrations are generally observed in the range of 950-1200 cm⁻¹. vulcanchem.com
O-H stretching: Bands corresponding to O-H stretching from the phosphite anion or water molecules are found at higher frequencies. researchgate.net
N-H stretching: In compounds with ammonium (B1175870) or amine-based cations, N-H stretching vibrations are also prominent. vulcanchem.com
For example, in barium this compound hemihydrate, the P-H stretching vibration was observed at 2360 cm⁻¹. In N,N'-diphenylguanidinium this compound, FT-IR confirmed the presence of various functional groups. nih.gov
The table below presents typical FT-IR vibrational frequencies for functional groups in this compound compounds:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference(s) |
| P-H | Stretching | 2360 - 2436 | iucr.org |
| P-O | Stretching | 950 - 1200 | vulcanchem.com |
| O-H | Stretching | ~3400 - 3800 | researchgate.net |
| N-H | Stretching | ~3400 | vulcanchem.com |
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In this compound materials, FT-Raman spectroscopy provides valuable information about the P-H and P-O vibrational modes.
For instance, in the study of N,N'-diphenylguanidinium this compound, FT-Raman spectroscopy was used alongside FT-IR to confirm the chemical bonding and the presence of various functional groups. nih.gov In cytosinium this compound, FT-Raman analysis helped to establish the vibrations of the functional groups present. researchgate.net Studies on choline (B1196258) dihydrogen phosphate have utilized Raman spectroscopy to investigate phase transitions linked to conformational changes of the cation and rearrangements of the anions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus Speciation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for probing the local chemical environment of specific atomic nuclei, such as phosphorus-31 (³¹P). mdpi.com ³¹P NMR is particularly valuable for studying phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. mdpi.com
In the context of this compound materials, ³¹P NMR spectroscopy provides detailed information about the different phosphorus species present in a sample. nih.govacs.org The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment, allowing for the differentiation of various phosphate and phosphite species. mdpi.com
For example, solid-state ³¹P MAS (Magic Angle Spinning) NMR has been used to identify and quantify different phosphorus-containing species in complex mixtures. nih.govacs.org This technique can distinguish between this compound, hydrogen phosphite, and other phosphate forms. In a study of melaminium this compound monohydrate, NMR spectroscopy was used to further characterize the compound alongside X-ray diffraction and vibrational spectroscopy. researchgate.net
The broad chemical shift range of ³¹P NMR allows for clear separation of signals from different phosphorus environments, making it an excellent tool for quantitative analysis. mdpi.com
³¹P NMR Studies of Phosphite and Related Phosphorus Compounds in Solution and Solid State
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a primary and highly effective technique for characterizing phosphorus-containing compounds due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope. oxinst.com It provides detailed information about the chemical environment, oxidation state, and connectivity of phosphorus atoms. oxinst.com
In solution, phosphorous acid (H₃PO₃) and its corresponding phosphite anions exist in tautomeric equilibrium, with the vast majority of the molecules existing in a tetracoordinate form with one P-H bond, rather than a tricoordinate P(OH)₃ form. This structural feature is readily confirmed by ³¹P NMR. The spectrum typically shows a doublet due to the coupling between the phosphorus nucleus and the directly bonded proton (¹JP-H).
In the solid state, ³¹P NMR, often employing techniques like Magic Angle Spinning (MAS), provides insights into the local structure and potential distortions of the phosphite group within a crystal lattice. oup.com While solution NMR averages out anisotropies, solid-state NMR reveals the chemical shift anisotropy (CSA), which describes the orientation-dependent interaction of the phosphorus nucleus with the magnetic field. The isotropic chemical shift (δiso), obtained from MAS experiments, is the average of the principal components of the CSA tensor and is comparable to the chemical shift observed in solution. oup.comresearchgate.net Differences between solution and solid-state isotropic shifts can indicate structural or electronic distortions in the solid phase. oup.comacs.org
The chemical shift (δ) in ³¹P NMR is highly sensitive to the oxidation state and coordination environment of the phosphorus atom. Trivalent phosphorus compounds, like phosphites, resonate in a distinct region compared to pentavalent phosphorus compounds, such as phosphates. For example, triphenylphosphite (P(OPh)₃) has a significantly different chemical shift than its oxidized counterpart, triphenylphosphate (OP(OPh)₃), allowing for clear differentiation. oxinst.com This sensitivity is crucial for monitoring reactions, such as oxidation or degradation. oxinst.com
| Compound Type | Typical ³¹P Chemical Shift Range (ppm) | Key Features |
| Phosphorous Acid / Phosphites (P(III)) | +5 to +10 (for H₃PO₃) | Presence of large ¹JP-H coupling (typically 500-700 Hz) confirms P-H bond. |
| Organic Phosphites (e.g., P(OR)₃) | +130 to +140 | Highly deshielded compared to phosphorous acid. |
| Phosphates (P(V)) | +5 to -30 | Generally more shielded than phosphites; lacks direct P-H coupling. |
| Condensed Phosphates | Varies with structure (e.g., pyrophosphates, polyphosphates) | Multiple peaks or complex patterns depending on the chain/ring structure. |
Thermal Decomposition Pathways and In Situ Structural Stability Investigations
The thermal stability and decomposition of phosphite-containing materials are critical for their application, for instance, as precursors for metal phosphide (B1233454) catalysts or as flame retardants. researchgate.netrsc.org Techniques such as Thermogravimetric Analysis (TGA), which measures mass change with temperature, and Differential Scanning Calorimetry (DSC), which measures heat flow, are used to determine decomposition temperatures and associated energetic changes. beilstein-journals.org
The decomposition of metal phosphites is often complex. For many metal phosphites, heating leads to a disproportionation reaction, yielding a mixture of phosphates and phosphides. For example, the synthesis of metal phosphide (e.g., Ni₂P) catalysts can use a phosphorous acid precursor, which is believed to have advantages over phosphate precursors due to weaker P-O bonds, allowing for lower reduction temperatures. rsc.org
Ammonium phosphite, when used as a flame retardant, decomposes to release ammonia (B1221849) and phosphorous acid. The phosphorous acid can then dehydrate at higher temperatures to form polyphosphoric acids, which promote char formation on the substrate, acting as a fire-retardant barrier. researchgate.net
In-situ investigations combine thermal analysis with spectroscopic or diffraction techniques to identify the gaseous products evolved and the structural changes occurring in the solid residue.
TGA-MS/FTIR: Coupling TGA with Mass Spectrometry or Fourier-Transform Infrared Spectroscopy allows for the real-time identification of evolved gases during decomposition. For organic phosphites, this could include the release of alkenes or alcohols. acs.org
High-Temperature XRD: In-situ X-ray diffraction tracks the changes in the crystalline phases of the material as it is heated. This can show the transformation from a metal phosphite to a metal phosphate, phosphide, or other intermediate phases. acs.org
Studies on the decomposition of phosphate esters on iron surfaces, which share some characteristics with phosphites, show that the primary decomposition pathway is often C-O bond cleavage, with the onset temperature and products depending heavily on the structure of the organic groups. chemrxiv.org Similarly, for phosphites, decomposition can be initiated by the cleavage of P-O or O-C bonds, with the specific pathway influenced by the metal cation or the organic substituents. rsc.orgunimore.it
Computational and Theoretical Chemistry of Dihydrogen Phosphite Systems
Density Functional Theory (DFT) Applications
Density Functional Theory has proven to be a robust method for investigating the intrinsic properties of dihydrogen phosphite (B83602). By approximating the many-electron problem to a computationally more manageable one based on electron density, DFT allows for accurate predictions of molecular geometries, electronic structures, and vibrational frequencies.
Geometry Optimization and Electronic Structure Analysis including Frontier Molecular Orbitals (HOMO-LUMO)
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the dihydrogen phosphite anion. Geometry optimization, often performed with functionals like B3LYP and basis sets such as 6-31G(d,p) or LanL2DZ, provides precise bond lengths and angles. nih.govacs.orgresearchgate.net For instance, in studies of organophosphite compounds, the calculated geometric parameters for the H₂PO₃⁻ anion show good agreement with experimental data obtained from X-ray diffraction, with minor deviations attributed to the calculations being performed on an isolated molecule in the gas phase versus the solid-state crystal lattice. researchgate.net
A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are key indicators of a molecule's chemical reactivity and kinetic stability. acs.org A smaller HOMO-LUMO gap suggests a molecule is more reactive. For this compound-containing complexes, these calculations help in understanding charge transfer interactions within the molecule. acs.orgmdpi.com For example, in a study on barium this compound hemihydrate, the HOMO was found to be at -6.43 eV and the LUMO at -1.51 eV, resulting in an energy gap of 4.92 eV. acs.org This analysis is crucial for predicting how the molecule will interact with other chemical species. acs.org
Table 1: Calculated HOMO-LUMO Energies and Energy Gaps for this compound-Related Systems This table is interactive. Click on the headers to sort the data.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|---|
| Ba(H₂PO₃)₂·0.5H₂O | DFT B3LYP/LanL2DZ | -6.43 | -1.51 | 4.92 | acs.org |
| Melaminium this compound Monohydrate | DFT B3LYP/6-311++G(d,p) | - | - | 4.26 | researchgate.net |
| Benzylammonium this compound | DFT B3LYP/6-31G(d,p) | - | - | 5.19 (calculated) | researchgate.net |
| Benzylammonium this compound | UV-Vis Spectroscopy | - | - | 4.26 (experimental) | researchgate.net |
Simulation and Interpretation of Vibrational Spectra
DFT calculations are highly effective in simulating the vibrational spectra (infrared and Raman) of this compound. Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to the stretching and bending of its bonds. nih.govresearchgate.net When compared with experimental FT-IR and FT-Raman spectra, these simulated spectra allow for a detailed and accurate assignment of the observed vibrational bands to specific molecular motions. researchgate.netresearchgate.net For example, in studies of benzylammonium this compound and barium this compound hemihydrate, the calculated frequencies using the B3LYP method showed good agreement with the experimental data. acs.orgresearchgate.net This correspondence validates the optimized geometry and provides a deeper understanding of the molecule's structural and bonding characteristics. acs.orgresearchgate.net The characteristic P-H and P-O bond vibrations in the phosphite anion are key features identified in these spectral analyses. acs.org
Evaluation of Local and Global Reactivity Descriptors
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), are derived from the HOMO and LUMO energies and provide a general measure of a molecule's stability and reactivity. researchgate.netbeilstein-journals.orgrsc.org For instance, a high chemical hardness indicates high stability and low reactivity. beilstein-journals.org
Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.netgoogle.comjournalijar.com The Fukui function analysis helps in understanding the site selectivity of chemical reactions involving this compound. journalijar.com In studies of melaminium this compound monohydrate, these descriptors have been used to identify the electrophilic and nucleophilic prone reactive sites within the molecule. google.com
Table 2: Global Reactivity Descriptors for a this compound-Containing System This table is interactive. Click on the headers to sort the data.
| Compound | Ionization Energy (I) (eV) | Electron Affinity (A) (eV) | Chemical Hardness (η) (eV) | Electrophilicity (ω) (eV) | Source |
|---|---|---|---|---|---|
| Ba(H₂PO₃)₂·0.5H₂O | 6.43 | 1.51 | 2.46 | - | acs.org |
Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations
For studying this compound in complex environments, such as in an enzyme active site, QM/MM simulations are the method of choice. This approach treats the chemically active region (e.g., the phosphite substrate and key amino acid residues) with a high-level QM method, while the larger surrounding environment (the rest of the protein and solvent) is treated with a more computationally efficient MM force field. acs.org
Mechanistic Elucidation of Enzymatic Reactions Involving Phosphite
QM/MM simulations have been pivotal in elucidating the reaction mechanism of enzymes like phosphite dehydrogenase (PTDH). acs.org This enzyme catalyzes the oxidation of phosphite to phosphate (B84403). QM/MM studies have explored different potential mechanistic pathways, such as concerted, associative, or dissociative mechanisms. nih.govacs.org These simulations can identify the roles of specific amino acid residues in the active site, for example, identifying His292 as the likely general base that deprotonates the attacking water molecule during the reaction. acs.org The simulations have also provided insights into the active protonation state of the phosphite substrate, suggesting it is monoanionic.
Free Energy Surface Mapping and Minimum Energy Pathway Determination
A key strength of QM/MM simulations is the ability to map the free energy surface of a reaction. nih.gov By using techniques like the finite temperature string method with umbrella sampling, researchers can determine the minimum energy pathway (MEP) for the enzymatic reaction. nih.govacs.org This provides a detailed picture of the reaction coordinate, including the structures and energies of transition states and intermediates. acs.org For the PTDH-catalyzed reaction, QM/MM free energy simulations have predicted a concerted but asynchronous dissociative mechanism, where hydride transfer from the phosphite to NAD⁺ precedes the nucleophilic attack by water. The calculated free energy barriers from these simulations can be compared with experimental kinetic data to validate the proposed mechanism. nih.govacs.org
Table 3: Calculated Free Energy Barriers for Phosphite Dehydrogenase Catalyzed Reaction This table is interactive. Click on the headers to sort the data.
| Reaction Step | Method | Free Energy Barrier (kcal/mol) | Reaction Free Energy (kcal/mol) | Source |
|---|---|---|---|---|
| Nucleophilic Attack (Associative) | AM1/CHARMM27 | 28.8 | 4.6 | acs.org |
| Hydride Transfer (Associative) | AM1/CHARMM27 | 20.7 | -45.1 | acs.org |
Analysis of Intermolecular Interactions
The stability and structure of crystalline solids, including those containing this compound ([H₂PO₃]⁻), are governed by a complex network of intermolecular interactions. Computational chemistry provides powerful tools to visualize, quantify, and understand these forces. Techniques such as Hirshfeld Surface Analysis (HSA), Noncovalent Interaction (NCI) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in elucidating the nature of hydrogen bonding and the resulting supramolecular architectures.
Hirshfeld Surface Analysis (HSA) for Hydrogen Bonding and Supramolecular Assembly
Hirshfeld Surface Analysis (HSA) is a powerful graphical method used to explore and quantify intermolecular interactions within a crystal. biointerfaceresearch.comscirp.org The Hirshfeld surface is generated by partitioning the crystal's electron density into regions associated with each molecule. This partitioning defines a unique space for each molecule, and the surface represents the boundary where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
Key properties are mapped onto this surface to visualize interaction characteristics. mdpi.com A critical descriptor is the normalized contact distance, d_norm, which is based on the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, as well as the van der Waals radii of the atoms. uctm.edu The d_norm values are represented by a color gradient:
Red regions indicate shorter contacts than the van der Waals separation, signifying strong interactions like hydrogen bonds. biointerfaceresearch.comscirp.org
White regions represent contacts approximately equal to the van der Waals radii. biointerfaceresearch.com
Blue regions show contacts longer than the van der Waals separation, indicating weaker interactions. mdpi.com
In this compound systems, HSA reveals that hydrogen bonds, such as O–H···O and N–H···O (when an organic cation is present), are the primary intermolecular interactions responsible for stabilizing the crystal structure. uctm.eduresearchgate.net These strong interactions appear as distinct red circular spots on the d_norm mapped surface. biointerfaceresearch.com
A complementary tool to HSA is the two-dimensional (2D) fingerprint plot. biointerfaceresearch.comset-science.com This plot summarizes all intermolecular contacts by plotting d_e against d_i, providing a quantitative measure of the contribution of each type of interaction to the total Hirshfeld surface. biointerfaceresearch.com For hybrid organic-inorganic phosphite and phosphate crystals, these plots can be decomposed to highlight the percentage contribution of specific atom-pair contacts. biointerfaceresearch.comresearchgate.net The most significant interactions are typically O···H/H···O and H···H contacts, which underscore the prevalence of hydrogen bonding and van der Waals forces in the crystal packing. biointerfaceresearch.comresearchgate.net
These interactions guide the self-assembly of molecules into complex supramolecular architectures. researchgate.net For instance, N–H···O hydrogen bonds can link phosphite anions and organic cations into infinite two-dimensional planes. researchgate.net In some structures, a cyclic, hydrogen-bond-driven motif known as the R₂²(8) synthon is observed, which plays a crucial role in the assembly of the crystal lattice. nih.gov
| Compound System | Interaction Type | Contribution (%) | Source(s) |
| Anilinium dihydrogen phosphate | H···O / O···H | 41.0 | biointerfaceresearch.com |
| H···H | 38.2 | biointerfaceresearch.com | |
| H···C / C···H | 17.9 | biointerfaceresearch.com | |
| C···C | 2.6 | biointerfaceresearch.com | |
| (C₃H₇N₆)₂[ZnCl₄]·H₂O (Melamine complex) | H···H (Cation 1) | 57.6 | mdpi.com |
| H···N / N···H (Cation 1) | 20.9 | mdpi.com | |
| H···Cl / Cl···H (Cation 1) | 14.5 | mdpi.com | |
| H···H (Cation 2) | 51.6 | mdpi.com | |
| H···N / N···H (Cation 2) | 23.0 | mdpi.com | |
| H···Cl / Cl···H (Cation 2) | 21.0 | mdpi.com |
This table presents representative data from HSA studies on related dihydrogen phosphate and complex systems to illustrate the quantitative breakdown of intermolecular contacts. The specific percentages can vary significantly based on the crystal structure and constituent ions.
Noncovalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Studies
While HSA provides a quantitative overview of intermolecular contacts, NCI and QTAIM analyses offer deeper insights into the fundamental nature of these bonds.
Noncovalent Interaction (NCI) Analysis is a visualization technique that identifies both intramolecular and intermolecular non-covalent interactions based on the electron density (ρ) and its reduced density gradient (RDG). nih.gov The RDG is a dimensionless quantity that highlights regions where the electron density is low and varies slowly, which is characteristic of non-covalent interactions.
NCI plots are 3D isosurfaces colored according to the value of the second eigenvalue (λ₂) of the electron density Hessian matrix, which differentiates between bonding (λ₂ < 0) and non-bonding (λ₂ > 0) interactions. The color scale typically reveals:
Blue surfaces: Strong, attractive interactions like hydrogen bonds.
Green surfaces: Weak, delocalized interactions, such as van der Waals forces.
Red surfaces: Strong, repulsive interactions, indicating steric clashes.
In the study of Barium this compound Hemihydrate (Ba(H₂PO₃)₂·0.5H₂O), NCI diagrams were used to visualize the weak forces, including hydrogen bonding and van der Waals interactions, that define the crystal packing. Similarly, for 4-Carboxyanilinium dihydrogen phosphate monohydrate, NCI analysis was performed to quantitatively analyze the intermolecular interaction topology. eurjchem.com These studies, often conducted with software like Multiwfn, provide a clear visual and chemical understanding of how molecules assemble in the solid state. eurjchem.com
Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and structure based on the topology of the electron density. wikipedia.org Developed by Richard Bader, QTAIM defines atoms as distinct regions of space and analyzes the paths of maximum electron density that link atomic nuclei, known as bond paths. wikipedia.orgmdpi.com
The presence of a bond path and an associated bond critical point (BCP)—a point where the gradient of the electron density is zero—is a necessary condition for two atoms to be considered bonded. researchgate.net The properties of the electron density at this BCP reveal the nature of the interaction:
Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond strength.
Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the type of interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals forces, where electron density is depleted in the interatomic region. acs.org
For hydrogen bonds, QTAIM analysis can characterize their strength and nature. acs.orgijnc.ir Studies on hydrogen-bonded systems use QTAIM to calculate topological parameters at the BCPs of these interactions to confirm their existence and evaluate their properties. researchgate.netacs.org In complex systems like phosphine-stibines, QTAIM has been used to provide insight into weak intramolecular bonding interactions. mdpi.com
| QTAIM Parameter at Bond Critical Point (BCP) | Interpretation for Noncovalent Interactions |
| Electron Density (ρ(r)) | Low value; magnitude correlates with interaction strength. |
| Laplacian of Electron Density (∇²ρ(r)) | Positive (∇²ρ(r) > 0), indicating a closed-shell interaction. |
| Total Electron Energy Density (H(r)) | Small and often slightly negative for hydrogen bonds, indicating some covalent character. |
Reaction Mechanisms and Chemical Transformations Involving Dihydrogen Phosphite
Redox Chemistry of Phosphorus Species
The redox chemistry of phosphorus is characterized by transformations between its various oxidation states, with the phosphite (B83602)/phosphate (B84403) couple being of significant interest.
The oxidation of phosphite (P(III)) to phosphate (P(V)) is a thermodynamically favorable process. In abiotic systems, this transformation can be facilitated by strong oxidizing agents. One notable mechanism involves the Fenton reaction, where hydroxyl radicals (•OH) generated from the reaction of ferrous iron (Fe²⁺) and hydrogen peroxide act as the primary oxidant. mdpi.com In these systems, phosphite is oxidized to produce not only phosphate but also pyrophosphate (P₂O₇⁴⁻) and sometimes small quantities of triphosphates. mdpi.com The initial step is the attack of a hydroxyl radical on the phosphite molecule.
The direct chemical reduction of phosphate to phosphite is a thermodynamically challenging process due to the high negative reduction potential. biorxiv.org Industrial synthesis often relies on indirect, energy-intensive methods, such as the hydrolysis of phosphorus trichloride (B1173362) (PCl₃). biorxiv.org However, recent research has explored direct reduction pathways. One such method is the mechanochemical reduction of condensed phosphates, like sodium pyrophosphate (Na₄P₂O₇), using potent hydride donors such as potassium hydride (KH). biorxiv.orgacs.org
This mechanochemical process involves the phosphorylation of a hydride ion. acs.org A key challenge is preventing the "over-reduction" of the desired phosphite product to lower oxidation states like hypophosphite. acs.org Mechanistic studies indicate that using pyrophosphate as the phosphorus source is optimal because it contains only the poor leaving group orthophosphate, which gives high selectivity for the P(V) to P(III) reduction. acs.org In contrast, using polyphosphates like triphosphate can lead to the phosphorylation of the newly formed phosphite, creating an isohypophosphate intermediate that is susceptible to a second reduction step, thus promoting over-reduction. acs.org
Detailed Mechanisms of Phosphite Oxidation to Phosphate
Enzymatic Reaction Mechanisms
Microorganisms have evolved specific enzymatic machinery to catalyze the oxidation of phosphite, allowing them to utilize it as a phosphorus source.
Phosphite dehydrogenase (PtxD) is a key enzyme that catalyzes the NAD⁺-dependent oxidation of phosphite to phosphate, with the concomitant reduction of NAD⁺ to NADH. nih.govresearchgate.net This reaction is notable for being nearly irreversible, with a very large negative change in free energy (ΔG°′ ≈ -63.3 kJ/mol) and an estimated equilibrium constant of 10¹¹. researchgate.netgoogle.comresearchgate.net This strong thermodynamic driving force makes PtxD an exceptionally efficient system for regenerating NADH from NAD⁺. nih.govresearchgate.netnih.gov
The catalytic mechanism of PtxD has been elucidated through a combination of kinetic, mutational, and computational studies. nih.gov The reaction is proposed to follow a concerted but asynchronous dissociative mechanism. nih.gov This involves:
Hydride transfer from the monoanionic phosphite substrate directly to the NAD⁺ cofactor. nih.gov
Subsequent nucleophilic attack on the phosphorus atom by a water molecule. nih.gov
Proton transfer from the attacking water molecule to an active site base, most likely Histidine-292 (His292). nih.govresearchgate.net
The enzyme's high efficiency and the low cost of its substrate, phosphite, have made PtxD a valuable tool in biocatalysis for processes that require stoichiometric amounts of expensive nicotinamide (B372718) cofactors like NADH or NADPH. google.comnih.gov Engineering efforts have focused on improving its thermostability and altering its cofactor specificity to accept NADP⁺, thereby creating a more universal cofactor regeneration system. google.comillinois.edu
| Enzyme Variant | Target Cofactor | Key Mutation(s) | Relative Catalytic Efficiency (kcat/KM) Improvement | Significance |
|---|---|---|---|---|
| Wild-Type (WT) PTDH | NAD⁺ | N/A | Baseline | Highly specific for NAD⁺; efficient NADH regeneration. illinois.edu |
| Engineered PTDH Double Mutant | NADP⁺ | Not specified | ~33-fold higher than mut-Pse FDH for NADP⁺ | Relaxed cofactor specificity, enabling regeneration of both NADH and NADPH. google.com |
| Engineered PTDH Double Mutant | NAD⁺ | Not specified | ~39-fold greater than mut-Pse FDH for NAD⁺ | Maintains high activity for NAD⁺ while gaining NADP⁺ activity. google.com |
| Thermostable PTDH Mutants | NAD⁺ | Random mutations via error-prone PCR | Not specified | Increased stability at higher temperatures (e.g., 43°C), improving utility in industrial processes. google.com |
The primary enzyme for direct phosphite utilization is PtxD. Its three-dimensional structure reveals a two-domain architecture typical of NAD-dependent dehydrogenases. nih.govillinois.edu The active site is located at the junction between the large catalytic domain and the smaller substrate-binding domain. illinois.edu Structural analyses have identified key residues crucial for binding and catalysis, including:
His292: Acts as the catalytic base that activates a water molecule for nucleophilic attack. nih.govresearchgate.net
Arg237: Positions the phosphite substrate for hydride transfer. researchgate.netillinois.edu
Asp79: Interacts with and orients Arg237, and mutations to this residue significantly decrease catalytic efficiency. illinois.edu
Beyond PtxD, the broader context of phosphorus metabolism includes enzymes involved in assimilatory and dissimilatory phosphite oxidation (APO and DPO). nih.govfrontiersin.org In DPO, organisms like Candidatus Phosphitivorax use a suite of enzymes encoded by the ptd gene cluster. pnas.org This includes the PtxD dehydrogenase, a PtdC transporter that facilitates phosphite uptake (potentially as a phosphite/phosphate antiporter), and other proteins (PtdFGHI) thought to be involved in energy conservation. pnas.org
Phosphite Dehydrogenase (PtxD) Catalysis and its Role in Cofactor Regeneration Systems
Abiotic and Geochemical Transformation Mechanisms
Dihydrogen phosphite is a component of the natural phosphorus cycle, and its transformations can occur through non-biological, geochemical processes. frontiersin.orgpnas.org
High-energy events are one source of reduced phosphorus compounds in the environment. For instance, the intense energy from lightning strikes can reduce phosphate minerals in soil and rock. researchgate.net Analysis of fulgurites (glassy tubes formed by lightning) has revealed the presence of calcium phosphite (CaHPO₃), indicating a direct geochemical reduction of phosphate to phosphite. researchgate.net This process implicates phosphite as a key intermediate in the redox chemistry of phosphorus under high-energy conditions. researchgate.net
Once present in the environment, phosphite can be oxidized abiotically. As mentioned, the Fenton reaction (Fe²⁺/H₂O₂) can oxidize phosphite to phosphate and pyrophosphate. mdpi.com The presence of certain minerals can significantly influence the rate and outcome of this oxidation. Studies have shown that minerals such as magnetite and serpentinite can inhibit the oxidation of phosphite in Fenton systems, possibly by scavenging the reactive radicals. mdpi.com Conversely, other minerals might promote the reaction. mdpi.com This highlights the complex interplay between dissolved chemical species and mineral surfaces in dictating the fate of phosphite in geochemical settings.
| Condition | Phosphite Remaining | Phosphate Formed | Pyrophosphate Formed | Effect |
|---|---|---|---|---|
| Control (No Mineral) | 21% | 53% | 23% | Baseline oxidation. mdpi.com |
| Magnetite Present | ~30-40% | Lower than control | Lower than control | Inhibition of oxidation. mdpi.com |
| Serpentinite Present | ~30-40% | Lower than control | Lower than control | Inhibition of oxidation. mdpi.com |
| Orthoclase Present | ~30-40% | Lower than control | Lower than control | Inhibition of oxidation. mdpi.com |
Radical Reaction Pathways in Mineral Corrosion and Phosphorylation Processes
Radical chemistry involving phosphite is a key process in certain geochemical and prebiotic scenarios, particularly in the corrosion of phosphorus-containing minerals like schreibersite ((Fe,Ni)₃P). The corrosion of schreibersite in aqueous environments is proposed to proceed through a free-radical mechanism. nasa.gov This process generates several reactive species, including phosphite radicals (•PO₃²⁻). nasa.govnasa.gov
The breaking of the P-H bond in phosphite is a critical, high-energy step that can be facilitated via a radical exchange mechanism, such as the reaction with a hydroxyl radical (•OH). nih.gov In the context of schreibersite corrosion, the interaction with water is believed to produce hydroxyl, hydrogen, and phosphite radicals. nasa.gov These radicals can then engage in secondary propagation and termination reactions, leading to a variety of phosphorus oxyanions, including orthophosphate, pyrophosphate, and hypophosphate. nasa.govnasa.gov
Furthermore, these phosphite radicals are implicated in the phosphorylation of simple organic molecules. Research has shown that phosphite radicals can phosphorylate compounds like acetate, yielding organophosphorus compounds with P-C (phosphonates) and P-O-C (organophosphates) linkages. nasa.govnasa.gov This radical pathway provides a plausible mechanism for the formation of essential phosphorylated biomolecules on the early Earth, overcoming the energetic barriers associated with conventional phosphorylation routes. nasa.gov
| Reactant/Radical Species | Role in Process | Resulting Product(s) | Source |
|---|---|---|---|
| Schreibersite ((Fe,Ni)₃P) | Source of phosphorus | Phosphite, Hypophosphite, Phosphate | nasa.gov |
| Phosphite (HPO₃²⁻) | Radical precursor | Phosphite radical (•PO₃²⁻) | nasa.gov |
| Hydroxyl Radical (•OH) | Initiator | Phosphite radical (•PO₃²⁻) | nih.gov |
| Phosphite Radical (•PO₃²⁻) | Phosphorylating agent | Polyphosphates, Organophosphorus compounds | nasa.govnasa.gov |
Oxidation Processes Triggered by Fenton-like Systems
Fenton-like systems, which involve hydrogen peroxide and a metal catalyst (typically iron), are effective at oxidizing reduced phosphorus compounds like phosphite to phosphate. researchgate.netnih.gov The Fenton reaction generates highly reactive hydroxyl radicals (•OH) that readily attack the phosphite anion. mdpi.com This process is a powerful method for converting phosphite into orthophosphate, with reported oxidation yields exceeding 99% under optimal conditions. researchgate.net
The efficiency of the oxidation is influenced by factors such as pH and temperature, with optimal results often observed at a pH of 3.5 and a temperature of 20°C. nih.gov The reaction involves the decomposition of hydrogen peroxide by soluble iron (II), which is oxidized to iron (III), producing hydroxyl radicals in the process. mdpi.com These radicals then oxidize phosphite to phosphate. mdpi.com
Interestingly, the presence of various minerals can significantly perturb the Fenton oxidation of phosphite. Some minerals enhance the reaction, leading to a greater yield of phosphate, while others can inhibit it. For example, minerals such as newberyite, calcite, and hydroxyapatite (B223615) have been observed to enhance the oxidation, potentially by acting as a scaffold for the reaction. mdpi.comresearchgate.net Conversely, minerals like serpentinite and magnetite can reduce the efficiency of P-oxidation, possibly by scavenging the peroxide radicals before they can react with phosphite. mdpi.com
| Mineral | Effect on Fenton Oxidation of Phosphite | Observed Phosphate Yield (%) | Source |
|---|---|---|---|
| Control (No Mineral) | Baseline | ~55% | mdpi.com |
| Hydroxyapatite | Enhancing | ~78% | mdpi.comresearchgate.net |
| Calcite | Enhancing | ~75% | mdpi.comresearchgate.net |
| Gypsum | Enhancing | ~70% | mdpi.comresearchgate.net |
| Serpentinite | Inhibiting | ~30-40% unreacted phosphite | mdpi.com |
| Magnetite | Inhibiting | ~30-40% unreacted phosphite | mdpi.com |
Coordination Chemistry and Ligand Activation Processes
In coordination chemistry, phosphites, typically as triorganophosphite esters [P(OR)₃], are versatile L-type ligands that bind to transition metals through their phosphorus lone pair. ilpi.com They are known for their π-acceptor properties, which arise from the overlap of P-C or P-O σ* anti-bonding orbitals with filled metal d-orbitals. wikipedia.org
Synthesis and Reactivity Profiles of Metal-Dihydrogen Phosphite Complexes
While this compound itself is not a common ligand, its ester derivatives, triorganophosphites [P(OR)₃], readily form complexes with a wide range of transition metals. These complexes are typically prepared by reacting a metal halide or another precursor with the phosphite ligand. wikipedia.org For example, numerous ruthenium, osmium, rhodium, and iridium complexes with phosphite ligands have been synthesized. rsc.orgresearchgate.net
The reactivity of these metal-phosphite complexes is diverse. Zerovalent complexes like W[P(OMe)₃]₆ are photochemically reactive, enabling the synthesis of seven- and eight-coordinate tungsten hydrides. rsc.org Cationic pentacoordinate hydride complexes such as [PtH{P(OEt)₃}₄]⁺ can be formed by protonating the corresponding Pt(0) species. unive.it These complexes can undergo intramolecular rearrangements; for instance, Ru[P(OMe)₃]₅ isomerizes at elevated temperatures to form a methyl-ruthenium complex via an Arbusov-like rearrangement. researchgate.net They also serve as precursors for catalysts in reactions like hydrocyanation and hydroformylation. unive.it
| Complex Type | Example Complex | Synthesis Method | Source |
|---|---|---|---|
| Zerovalent Tungsten Phosphite | W[P(OMe)₃]₆ | Not specified in abstract | rsc.org |
| Ruthenium(II) Hydride Phosphite | RuH₂[P(OEt)₃]₄ | Treatment of RuH₂(PPh₃)₄ with P(OEt)₃ | rsc.org |
| Iridium(I) Phosphite | IrCl(CO)[P(OAr)₃]₂ | Reaction of iridium precursor with triaryl phosphite | rsc.org |
| Platinum(II) Hydride Phosphite | [PtH{P(OEt)₃}₄]BF₄ | Protonation of Pt{P(OEt)₃}₄ with HBF₄·Et₂O | unive.it |
| Rhodium(0) Phosphite Dimer | Rh₂[P(OMe)₃]₈ | Not specified in abstract | researchgate.net |
Mechanisms of H-H Bond Elongation and Dihydrogen Activation at Metal Centers
The term "this compound" should not be confused with molecular dihydrogen (H₂). However, phosphite ligands play a crucial role as ancillary ligands in metal complexes that activate molecular dihydrogen. The binding of an intact H₂ molecule to a metal center is characterized by σ-donation from the H-H bonding orbital to the metal and π-backbonding from a filled metal d-orbital into the H-H σ* anti-bonding orbital. academie-sciences.fr
This interaction can lead to the elongation of the H-H bond. The extent of this elongation is highly sensitive to the electronic properties of the other ligands on the metal center, including phosphites and phosphines. acs.orgnih.gov Electron-donating ancillary ligands increase the electron density on the metal, which enhances π-backbonding to the H₂ ligand. This increased population of the H-H σ* orbital weakens and elongates the H-H bond. academie-sciences.fracs.org
Studies on ruthenium dihydrogen complexes with diphosphine ligands have demonstrated a systematic increase in the H-H bond distance (from 0.97 Å to 1.03 Å) as the electron-donating ability of the substituents on the phosphine (B1218219) ligand increases. acs.orgnih.gov This continuum from a weakly bound "dihydrogen complex" to a fully cleaved "dihydride" represents the reaction coordinate for the oxidative addition of H₂ to a metal center. academie-sciences.fr
| Complex | Ancillary Ligand Substituent | Electronic Effect | H-H Bond Distance (dHH, Å) | Source |
|---|---|---|---|---|
| trans-[RuCl(η²-H₂)(PP)₂][BF₄] | p-fluorobenzyl | Electron-withdrawing | 0.97 | acs.orgnih.gov |
| trans-[RuCl(η²-H₂)(PP)₂][BF₄] | benzyl | Neutral | 1.08(5) | acs.orgnih.gov |
| trans-[RuCl(η²-H₂)(PP)₂][BF₄] | m-methylbenzyl | Electron-donating | 1.00 | acs.orgnih.gov |
| trans-[RuCl(η²-H₂)(PP)₂][BF₄] | p-methylbenzyl | Electron-donating | 1.01 | acs.orgnih.gov |
| trans-[RuCl(η²-H₂)(PP)₂][BF₄] | p-isopropylbenzyl | Strongly electron-donating | 1.03 | acs.orgnih.gov |
Acid-Catalyzed Isomerization Reactions in Transition Metal Complexes
The isomerization of ligands within a transition metal coordination sphere represents a fundamental chemical transformation, influencing the steric and electronic properties of the complex and, consequently, its reactivity and catalytic activity. In the context of phosphite ligands, particularly this compound and its derivatives, acid catalysis can play a pivotal role in facilitating geometric isomerization, most notably the conversion between trans and cis isomers. This section explores the mechanisms and research findings associated with these acid-promoted rearrangements.
General Mechanism of Acid-Catalyzed trans to cis Isomerization
Research into the reactivity of transition metal hydride complexes has provided significant insight into the acid-catalyzed isomerization of coordinated phosphite ligands. A prominent example is the isomerization of ruthenium(II) hydride complexes of the type trans-[ (dppm)2Ru(H)(L)][BF4], where 'L' is a phosphite ligand and 'dppm' is bis(diphenylphosphino)methane. The addition of a strong acid, such as tetrafluoroboric acid etherate (HBF4•Et2O), induces the conversion of the thermodynamically stable trans isomer to the corresponding cis isomer.
The proposed mechanism for this transformation does not involve the direct protonation of the phosphite ligand itself. Instead, it is believed to proceed through the following steps:
Protonation of a Co-ligand: The process is initiated by the protonation of a more basic site within the complex. In the case of trans-[ (dppm)2Ru(H)(L)][BF4], one of the phosphorus atoms of the chelating dppm ligand is protonated.
Ligand Dissociation and Rearrangement: This protonation event leads to the temporary decoordination of one end of the dppm ligand, creating a vacant coordination site on the ruthenium center cis to the hydride ligand.
Intramolecular Rearrangement: An intramolecular rearrangement then occurs, allowing the phosphite ligand to occupy this newly formed vacant site, resulting in a cis disposition relative to the hydride.
Ring Closure: The final step involves the deprotonation and re-coordination of the dppm ligand, closing the chelate ring and locking the complex in the cis configuration.
This acid-promoted pathway is a notable example of acid-catalyzed isomerization in six-coordinate complexes and is considered rare. The relative ease of this isomerization suggests a low energy barrier between the two isomeric states. In the absence of acid, a different, higher-energy pathway may operate, involving the complete dissociation of the phosphite ligand to form a five-coordinate intermediate, which then re-coordinates in the cis position.
Application to this compound Ligands
While the detailed mechanistic studies have been conducted on complexes with triorgano phosphite ligands [e.g., P(OMe)3, P(OEt)3], the principles are applicable to complexes containing the this compound ligand [P(OH)3]. acs.org this compound, which exists in tautomeric equilibrium with phosphorous acid, is known to coordinate to transition metals, such as iron and ruthenium, in its trivalent P(OH)3 form. acs.orgresearchgate.net For instance, the complex trans-[Ru(NO)(NH3)4{P(OH)3}]3+ has been synthesized and characterized. doi.org
In acidic media, the this compound ligand within a complex can undergo protonation/deprotonation steps. DFT calculations and spectroscopic data on the dissociation of a P(OH)3 ligand from a ruthenium center suggest a mechanism involving initial deprotonation to form a coordinated dihydrogen phosphonate (B1237965), {P(O)(OH)2}, which then undergoes linkage isomerization to an O-bonded form. acs.org While this represents a different type of isomerization (linkage vs. geometric), it highlights the susceptibility of the P-OH moiety to acid-base chemistry, which is a prerequisite for the broader mechanism of geometric isomerization initiated by protonation elsewhere in the complex.
Research Findings and Spectroscopic Data
The isomerization from trans to cis isomers is readily monitored using nuclear magnetic resonance (NMR) spectroscopy, as the chemical environment of the phosphorus and hydrogen nuclei changes significantly. For the isomerization of trans-[ (dppm)2Ru(H)(L)][BF4] to its cis counterpart, both ¹H and ³¹P NMR spectroscopy provide definitive evidence of the change in stereochemistry.
The table below summarizes typical NMR spectroscopic data for the acid-catalyzed isomerization of a representative ruthenium phosphite complex.
| Complex Isomer | Ligand (L) | Solvent | ³¹P NMR Chemical Shifts (δ, ppm) | ¹H NMR Hydride Signal (δ, ppm) | Reference |
| trans-[ (dppm)2Ru(H)(L)][BF4] | P(OMe)3 | CD2Cl2 | Signals characteristic of a trans-conformation | Multiplet in the typical hydride region | |
| cis-[ (dppm)2Ru(H)(L)][BF4] | P(OMe)3 | CD2Cl2 | Complex ABCDM spin system indicating cis-disposition | Complex multiplet, shifted due to new geometry | |
| trans-[ (dppm)2Ru(H)(L)][BF4] | P(OEt)3 | CD2Cl2 | Signals characteristic of a trans-conformation | Multiplet in the typical hydride region | |
| cis-[ (dppm)2Ru(H)(L)][BF4] | P(OEt)3 | CD2Cl2 | Complex spin system indicating cis-disposition | Complex multiplet, shifted due to new geometry |
This table is representative of the data obtained from the acid-catalyzed isomerization of triorgano phosphite complexes, which serves as the model for this compound behavior.
The change from a simpler to a more complex spin system in the ³¹P NMR spectrum is a hallmark of the transition from the higher symmetry trans isomer to the lower symmetry cis isomer. X-ray crystallography has confirmed the cis-conformation of the product, providing unambiguous structural evidence for the isomerization.
Biogeochemical Cycling and Environmental Dynamics of Dihydrogen Phosphite
Microbial Transformation Pathways
Microorganisms have evolved distinct pathways to metabolize dihydrogen phosphite (B83602), primarily through oxidation to phosphate (B84403). These transformations are categorized into two main processes: assimilatory phosphite oxidation (APO), for acquiring phosphorus as a nutrient, and dissimilatory phosphite oxidation (DPO), for generating metabolic energy. researchgate.netresearchgate.netfrontiersin.org
In assimilatory phosphite oxidation (APO), microorganisms convert phosphite into phosphate to satisfy their phosphorus requirements for biomass synthesis. researchgate.net This capability is widespread among various bacterial phyla, including Proteobacteria, Firmicutes, and Cyanobacteria. frontiersin.orgfrontiersin.org Several enzymes have been identified to catalyze this oxidation, demonstrating a diversity of biochemical strategies.
The primary and most specific enzyme identified for APO is phosphite dehydrogenase (PtxD) . frontiersin.org This NAD⁺-dependent enzyme oxidizes phosphite to phosphate, producing NADH in the process. nih.govnih.gov The gene encoding PtxD, ptxD, has been found in numerous bacteria, such as Pseudomonas stutzeri. nih.govnih.gov The reaction is irreversible due to the very low redox potential of the phosphite/phosphate couple. nih.gov
Other, less specific enzymes can also oxidize phosphite. These include:
Alkaline phosphatase (PhoA) : Certain alkaline phosphatases have been shown to oxidize phosphite to phosphate. frontiersin.org
C-P lyase : This enzyme complex, primarily involved in breaking carbon-phosphorus bonds in phosphonates, can also metabolize phosphite in some organisms like Escherichia coli. frontiersin.org
The discovery of these pathways indicates that the ability to utilize phosphite as a phosphorus source is a common trait among microbes, allowing them to thrive in phosphate-limited environments where phosphite may be present. pnas.org
Table 1: Key Enzymes in Assimilatory Phosphite Oxidation (APO)
| Enzyme | Cofactor/Mechanism | Organisms | Primary Function |
| Phosphite Dehydrogenase (PtxD) | NAD⁺-dependent oxidation | Pseudomonas stutzeri, various bacteria | Specific oxidation of phosphite to phosphate for assimilation. researchgate.net |
| Alkaline Phosphatase (PhoA) | Hydrolysis | Escherichia coli and others | Non-specific phosphatase activity, can oxidize phosphite. frontiersin.org |
| C-P Lyase | Radical-based cleavage | Escherichia coli and others | Cleavage of C-P bonds, can metabolize phosphite. frontiersin.org |
Dissimilatory phosphite oxidation (DPO) is a chemolithotrophic metabolism where microorganisms use phosphite as an electron donor to generate energy for growth, rather than just as a phosphorus source. researchgate.netpnas.org The phosphate produced is excreted as a waste product. pnas.org This process is bioenergetically highly favorable due to the extremely low redox potential of the phosphate/phosphite couple (E°′ = −650 to -690 mV). nih.govpnas.orgnih.gov
The first identified DPO-performing organism was Desulfotignum phosphitoxidans, a strictly anaerobic bacterium isolated from marine sediments that can couple phosphite oxidation to sulfate (B86663) reduction. nih.govresearchgate.netnih.gov More recently, other organisms, such as Candidatus Phosphitivorax anaerolimi, have been identified in environments like anaerobic wastewater sludge, coupling phosphite oxidation to CO₂ reduction for autotrophic growth. pnas.orgpnas.org
The key enzyme in DPO is also a phosphite dehydrogenase, which in these organisms facilitates not just oxidation but also energy conservation. nih.gov In the known anaerobic DPO bacteria, this NAD⁺-dependent enzyme catalyzes a reaction that phosphorylates AMP to ADP, directly linking phosphite oxidation to energy currency generation. nih.govnih.gov The NADH produced is then used to drive processes like autotrophic CO₂ fixation via the Wood-Ljungdahl pathway. nih.gov This makes DPO an extremely efficient metabolic strategy, allowing for the nearly complete assimilation of electrons from the substrate into biomass. nih.gov The discovery of DPO suggests that in anoxic, energy-limited environments, phosphite can be a crucial driver of primary production. pnas.org
Table 2: Comparison of Assimilatory vs. Dissimilatory Phosphite Oxidation
| Feature | Assimilatory Phosphite Oxidation (APO) | Dissimilatory Phosphite Oxidation (DPO) |
| Primary Purpose | Phosphorus acquisition for biomass. researchgate.net | Energy generation (bioenergetics). researchgate.net |
| Fate of Phosphate | Incorporated into cellular components. researchgate.net | Excreted as a metabolic byproduct. pnas.org |
| Energy Conservation | No direct energy conservation from oxidation. | Direct energy conservation (e.g., ATP, NADH). pnas.orgresearchgate.net |
| Organisms | Widespread among bacteria (e.g., P. stutzeri). frontiersin.orgfrontiersin.org | Specialized anaerobes (e.g., D. phosphitoxidans). researchgate.netnih.gov |
| Environmental Niche | Phosphate-limited environments. | Anoxic, energy-limited environments. pnas.org |
While microbial oxidation of phosphite is well-documented, the pathways for its biological production are less clear. biorxiv.org Historically, it was believed that the reduction of phosphate was thermodynamically challenging for biological systems. frontiersin.org However, the detection of phosphite in various environments suggests biogenic sources exist. biorxiv.orgpnas.org
Recent research has provided direct evidence for microbial phosphite production. One study demonstrated that the bacterium Streptomyces viridochromogenes produces phosphite as a byproduct during the biosynthesis of the herbicide phosphinothricin. biorxiv.org The process involves the decomposition of a metabolic intermediate, phosphonoformyl-CMP. biorxiv.org
Other potential, though less confirmed, pathways include:
Phosphonate (B1237965) Degradation : The breakdown of phosphonates, which are organic compounds with a stable carbon-phosphorus bond, can yield phosphite. pnas.orgresearchgate.net
Direct Phosphate Reduction : While the specific mechanisms remain unknown, it is hypothesized that microorganisms may be capable of directly reducing phosphate to phosphite under certain conditions. biorxiv.orgfrontiersin.org
The microbial production of phosphine (B1218219) (PH₃) is also thought to proceed through reduced phosphorus intermediates like phosphite and hypophosphite. pnas.orgresearchgate.net The existence of these biosynthetic pathways is critical for closing the phosphorus redox cycle. biorxiv.org
Dissimilatory Phosphite Oxidation (DPO) and its Bioenergetic Implications
Role of Dihydrogen Phosphite in Global Phosphorus and Carbon Cycles
The metabolism of this compound has significant implications for the global phosphorus (P) and carbon (C) cycles. Traditionally, the phosphorus cycle was viewed as lacking a significant redox component. However, the discovery of widespread phosphite metabolism indicates that a P redox cycle is an active and important part of global biogeochemistry. pnas.orgpnas.org
Phosphite represents a mobile and bioavailable, albeit reduced, form of phosphorus. researchgate.net Its microbial oxidation to phosphate remineralizes this essential nutrient, making it available for the wider biological community, thereby influencing primary productivity in P-limited ecosystems. researchgate.netnih.gov
The link to the carbon cycle is particularly strong through dissimilatory phosphite oxidation. pnas.org Since many known DPO-performing organisms are autotrophs, they use the energy from phosphite oxidation to fix inorganic carbon (CO₂) into biomass. pnas.orgnih.gov This process represents a novel form of primary production that is not dependent on sunlight (photosynthesis) or conventional chemosynthetic pathways. In anoxic environments, such as deep sediments or wastewater treatment systems, DPO could be a significant contributor to carbon fixation. pnas.orgpnas.org The connection between phosphonate degradation, a source of phosphite, and methanogenesis further links the P and C cycles. pnas.org
Environmental Fate, Speciation, and Transport Processes of Phosphite Compounds
The environmental behavior of this compound is governed by its chemical properties and interaction with the biosphere. Phosphite is highly soluble in water and, despite being thermodynamically unstable with respect to oxidation, is kinetically stable, allowing it to persist and be transported in aquatic systems. researchgate.netnih.gov
Fate and Speciation : In the environment, phosphite can be found in soils, freshwater systems, marine sediments, and even wastewater. researchgate.net Its abiotic oxidation is very slow. researchgate.net Therefore, its primary fate is microbial oxidation to phosphate. researchgate.net The prevalence of phosphite utilization genes in microbial communities suggests that it is actively cycled. pnas.org Speciation is dependent on pH, but it generally exists as a dissolved anion (H₂PO₃⁻ or HPO₃²⁻).
Transport : Due to its high solubility, phosphite is readily transported with water flow. researchgate.net This mobility contrasts with phosphate, which is prone to precipitation with cations (like calcium) or adsorption to mineral surfaces, making it less mobile in many soil and sediment types. Anthropogenic sources, such as industrial wastewater and the use of certain fungicides and fertilizers, can be significant contributors of phosphite to local environments. researchgate.netresearchgate.net Studies of municipal wastewater treatment plants have shown they can be a point source of phosphite to natural waters. The transport of phosphite from land-based sources can therefore influence phosphorus availability in downstream aquatic ecosystems.
Mechanistic Investigations of Dihydrogen Phosphite Interactions with Biological Systems
Molecular Mechanisms of Phosphite (B83602) Uptake and Intracellular Transport
The entry of dihydrogen phosphite (hereafter referred to as phosphite or Phi) into the cell is intrinsically linked to the transport systems designed for its structural analog, phosphate (B84403) (Pi). verdeterreprod.fr Due to its structural similarity to Pi, plants can absorb Phi through the same transport mechanisms. frontiersin.orgnih.gov This uptake is pH-dependent and involves both high- and low-affinity Pi transporters. verdeterreprod.frfrontiersin.org Once inside the plant, phosphite is highly mobile and can be transported through both the xylem and phloem, whereas phosphate is primarily transported via the xylem. frontiersin.orgfrontiersin.org The intracellular fate of phosphite is heavily influenced by the plant's phosphate status; under Pi-deficient conditions, Phi tends to accumulate in the cytoplasm, but when Pi is sufficient, it is often sequestered into the vacuole or expelled from the cell. frontiersin.orgnih.gov
The uptake of phosphite is competitively inhibited by the presence of phosphate. verdeterreprod.frdpi.qld.gov.au In environments where both anions are present, organisms and plant cells preferentially acquire phosphate. nih.gov This antagonistic relationship is a classic example of competitive inhibition, where both molecules vie for the same binding sites on phosphate transporters. frontiersin.orgcropj.com Studies have shown that in the presence of sufficient phosphate, the uptake of phosphite by plants is significantly reduced. nih.gov This competition is a critical factor in understanding phosphite's biological effects, as its ability to enter the cell and exert its influence is directly modulated by the external and internal concentrations of phosphate.
Table 1: Comparison of Phosphate and Phosphite Transport Characteristics
| Feature | Phosphate (Pi) | This compound (Phi) |
|---|---|---|
| Primary Uptake Mechanism | High- and low-affinity phosphate transporters. verdeterreprod.frfrontiersin.org | Competitively shares phosphate transport systems. frontiersin.orgverdeterreprod.fr |
| Transport Pathways | Primarily xylem. frontiersin.orgfrontiersin.org | Xylem and phloem. frontiersin.orgfrontiersin.org |
| Competitive Interaction | N/A | Competitively inhibited by phosphate. verdeterreprod.frdpi.qld.gov.au |
| Metabolic Fate | Readily converted to organic P molecules. frontiersin.org | Not readily metabolized or oxidized by plants. frontiersin.orgmdpi.com |
| Intracellular Location | Cytoplasm, organelles, vacuole. | Cytoplasm (low Pi), Vacuole (high Pi). frontiersin.orgnih.gov |
Biochemical Impact on Cellular Metabolic Pathways
Once inside the cell, phosphite cannot be used as a phosphorus nutrient source by most plants because they lack the necessary enzymes, like phosphite dehydrogenase, to oxidize it to phosphate. frontiersin.orgmdpi.com Consequently, phosphite interferes with phosphate-related metabolic and signaling pathways, primarily by mimicking phosphate. nih.gov
One of the most significant impacts of phosphite is its disruption of the phosphate starvation response (PSR). frontiersin.org Plants experiencing phosphate deficiency initiate a suite of adaptive responses to enhance Pi acquisition and utilization. nih.gov Phosphite treatment effectively tricks the plant into sensing that it is phosphate-sufficient, thereby suppressing these crucial responses even under severe Pi limitation. researchgate.net This interference occurs at both the morphological and molecular levels.
Morphological adaptations to Pi starvation, such as increased root-to-shoot ratio and enhanced root hair formation, are inhibited by phosphite. nih.govnih.gov At the molecular level, phosphite suppresses the coordinated expression of a wide range of phosphate starvation-inducible (PSI) genes. nih.govnih.gov This includes the downregulation of genes encoding high-affinity phosphate transporters (e.g., AtPT1, AtPT2, LePT1, LePT2), acid phosphatases, and other enzymes crucial for scavenging and recycling phosphorus. nih.govnih.govmaxapress.com The suppression of these genes is an early response to phosphite exposure and is believed to occur at the level of transcription, pointing to an interference with the early stages of the signal transduction pathway that perceives phosphate status. nih.gov Key signaling pathways involving regulators like PHR1 and STOP1 are also shut down by phosphite. mdpi.com
Table 2: Research Findings on Phosphite's Suppression of Phosphate Starvation Responses
| Response Category | Specific Effect of Phosphite | Key Genes/Enzymes Affected |
|---|---|---|
| Morphological | Inhibition of increased root-to-shoot ratio and root hair growth. nih.govnih.gov | N/A |
| Molecular (Gene Expression) | Suppression of Pi starvation-inducible gene transcription. nih.govnih.gov | LePT1, LePT2, AtPT1, AtPT2, LePS2, TPSI1, PAP1. nih.govnih.gov |
| Enzymatic Activity | Reduction in the activity of inducible nucleolytic enzymes. nih.govresearchgate.net | Acid phosphatase, Ribonuclease, Phosphodiesterase. nih.gov |
| Signaling Pathways | Shutdown of primary PSR signaling pathways. mdpi.com | PHR1, STOP1. mdpi.com |
Beyond its effect on gene expression, phosphite can directly interfere with enzyme activity. It has been shown to inhibit key enzymes involved in metabolism, such as ATPase and PPI-dependent phosphofructokinase. frontiersin.org By competing for phosphate binding sites on enzymes, phosphite can disrupt metabolic pathways like glycolysis and the pentose (B10789219) phosphate pathway. mdpi.com
The modulation of protein phosphorylation by phosphite appears to be an indirect consequence of its primary effects. Protein phosphorylation is a fundamental mechanism for regulating protein function and signal transduction. cusabio.com By disrupting the phosphate starvation signaling cascade—a process heavily reliant on phosphorylation events to sense and transmit the Pi status—phosphite indirectly alters the phosphorylation state of numerous regulatory proteins. researchgate.net Rather than acting as a general inhibitor or activator of kinases, phosphite's role is to falsely signal phosphate sufficiency, thereby preventing the phosphorylation changes that would normally occur under true phosphate starvation. researchgate.net
Interference with Phosphate Starvation Response Signaling and Gene Expression
Activation of Intracellular Signaling Cascades and Defense Responses
Paradoxically, while phosphite can induce a state of pseudo-phosphate sufficiency, it also acts as a potent activator of plant defense responses, a property exploited in agriculture. mdpi.comfrontiersin.org It is hypothesized that phosphite triggers these defenses by interacting with plant cellular components and molecular machinery. nih.gov
Research has shown that phosphite treatment leads to the activation of biosynthesis and signaling pathways for key defense-related hormones, including salicylic (B10762653) acid (SA), jasmonic acid (JA), and abscisic acid (ABA). mdpi.comnih.govresearchgate.net The activation of the SA pathway is linked to bolstering plant immunity against biotrophic pathogens, while the JA pathway is crucial for defense against necrotrophic pathogens and herbivores. mdpi.comresearchgate.net This hormonal activation leads to the downstream expression of defensive molecules, such as phytoalexins and pathogenesis-related (PR) proteins, which can directly inhibit pathogens. researchgate.netaloki.hu Additionally, phosphite has been observed to induce physical defense mechanisms like the thickening of cell walls and the increased abundance of heat shock proteins (HSPs) and mitochondrial alternative oxidase (AOX). frontiersin.org
Table 3: Defense Responses Activated by this compound
| Signaling Pathway/Response | Key Molecules/Effects |
|---|---|
| Hormonal Signaling | Activation of Salicylic Acid (SA), Jasmonic Acid (JA), and Abscisic Acid (ABA) pathways. mdpi.comnih.govresearchgate.net |
| Defense Gene Expression | Upregulation of Pathogenesis-Related (PR) genes (PR1, PR3, PR4). researchgate.net |
| Defensive Compounds | Induction and accumulation of phytoalexins. researchgate.net |
| Cellular Proteins | Increased abundance of Heat Shock Proteins (HSP) and Mitochondrial Alternative Oxidase (AOX). frontiersin.org |
| Physical Defenses | Increased cell wall thickness. frontiersin.org |
Speculative Roles of this compound in Primordial Biochemistry and Abiogenesis Theories
The role of phosphorus in the origin of life is fundamental, as it forms the backbone of DNA and RNA and is central to energy metabolism via ATP. researchgate.netunf.edu However, the low solubility and reactivity of phosphate, the most common form of phosphorus on modern Earth, presents a puzzle for prebiotic chemistry. nih.gov This has led scientists to speculate on the role of more reduced and soluble forms of phosphorus, such as phosphite, on the primordial Earth.
Evidence suggests that phosphite may have been more abundant on the early Earth, potentially delivered by meteorites containing the mineral schreibersite ((Fe,Ni)₃P) or formed by lightning strikes, which could have corroded in water to produce reduced phosphorus oxyanions. researchgate.net Due to its higher solubility and reactivity compared to phosphate, phosphite could have served as a key prebiotic phosphorylating agent, facilitating the formation of the first biomolecules. nih.govresearchgate.net Furthermore, some theories propose that compounds like pyrophosphite—a phosphite analog of pyrophosphate—could have acted as a primordial energy currency, capable of transferring energy without the need for complex enzymes like those required for the ATP cycle. sciencedaily.com The oxidation of phosphite is an energy-releasing process, and it is plausible that early life forms harnessed this reaction for their metabolic needs, a process known as dissimilatory phosphite oxidation that is still found in some modern microbes. nih.govuni-konstanz.de
Table of Mentioned Compounds
| Compound Name |
|---|
| Abscisic Acid (ABA) |
| Adenosine Triphosphate (ATP) |
| This compound |
| Jasmonic Acid (JA) |
| Phosphate |
| Phosphite |
| Phosphorous Acid |
| Pyrophosphate |
| Pyrophosphite |
| Salicylic Acid (SA) |
Advanced Analytical Methodologies for Dihydrogen Phosphite Research
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for the separation and quantification of dihydrogen phosphite (B83602), often in the presence of structurally similar compounds like phosphate (B84403). These methods provide the specificity and sensitivity required for accurate analysis in various matrices.
Ion Chromatography for Simultaneous Phosphite and Phosphate Analysis
Ion chromatography (IC) is a powerful and widely used technique for the simultaneous determination of phosphite and phosphate. lcms.czresearchgate.net This method is particularly advantageous due to its ability to separate and quantify these anions in complex sample matrices. researchgate.net IC systems with suppressed conductivity detection are frequently employed, offering enhanced sensitivity. metrohm.comdiduco.com The separation is typically achieved on an anion-exchange column. thermofisher.com For instance, the Dionex IonPac AS28-Fast-4μm anion-exchange column, which utilizes 4 µm resin particles, has been shown to provide efficient separations, leading to more accurate peak integration and reliable results. thermofisher.com
The choice of eluent is critical for optimal separation. Hydroxide (B78521) eluents, often generated electrolytically in Reagent-Free IC (RFIC) systems, are common. lcms.cz The use of electrolytically generated potassium hydroxide eluents improves method precision and accuracy by avoiding manual eluent preparation. lcms.cz Gradient elution with hydroxide can be a powerful tool for separating multiple compounds with varying chemical characteristics. diduco.com Carbonate-bicarbonate eluents are also used. diduco.com
Several studies have demonstrated the successful application of IC for phosphite and phosphate analysis. For example, a method was developed to determine phosphite and phosphate in ibandronate sodium using a Dionex IonPac AS28-Fast-4µm column with suppressed conductivity detection, achieving separation in 25 minutes. thermofisher.com Another application involves the analysis of phosphite, phosphate, and hypophosphite along with other common anions using a Shodex IC SI-52 4E column. shodex.com The coupling of IC with other detection methods, such as mass spectrometry (IC-MS), can further enhance specificity and sensitivity, particularly for trace-level analysis in complex matrices like wine and soil. nih.govives-openscience.eunih.gov
Table 1: Ion Chromatography Conditions for Phosphite and Phosphate Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Dionex IonPac AS28-Fast-4µm | Shodex IC SI-52 4E |
| Eluent | Electrolytically generated KOH | 3.6 mM Na2CO3 aq. |
| Detection | Suppressed Conductivity | Suppressed Conductivity |
| Application | Determination in ibandronate sodium | Simultaneous analysis with other anions |
| Reference | thermofisher.com | shodex.com |
Gas Chromatography-Mass Spectrometry for Derivatized Phosphite Species
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of dihydrogen phosphite, although it requires a derivatization step to convert the non-volatile phosphite into a volatile species suitable for GC analysis. acs.orgchromforum.org Trimethylsilylation is a common derivatization method, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create volatile trimethylsilyl (B98337) (TMS) derivatives. researchgate.netoup.com
The derivatization process is a critical step and needs to be optimized for efficient conversion. For instance, a two-step trimethylsilylation method has been developed for the analysis of phosphoserine, phosphoethanolamine, phosphoglycerol, and phosphate, where hexamethyldisilazane (B44280) is used first, followed by BSTFA. nih.gov This specific order is crucial due to the different reactivities of the reagents. nih.gov The resulting TMS derivatives can then be separated by GC and identified by their characteristic mass spectra. nih.gov
GC-MS has been applied to determine phosphite and phosphate in plant material. acs.org In one study, the gas-phase decomposition of trichlorfon (B7771407) was investigated using GC-MS, where dimethyl phosphite was identified as one of the pyrolytic products. plos.org The analysis of organophosphorus-based nerve agent degradation products, which can include phosphonic acids, also relies on derivatization followed by GC-MS. nih.gov While silylation is common, methylation using reagents like diazomethane (B1218177) is another derivatization strategy. nih.gov
Table 2: GC-MS Derivatization Reagents for Phosphite Analysis
| Reagent | Analyte Type | Reference |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Phosphite and other phosphorylated compounds | researchgate.netoup.com |
| Hexamethyldisilazane and BSTFA (two-step) | Phosphoserine, phosphoethanolamine, phosphoglycerol, phosphate | nih.gov |
| Pentafluorobenzyl bromide (PFBBr) | Phosphonic acids (nerve agent degradation products) | nih.gov |
| Diazomethane (DM) | Phosphonic acids | nih.gov |
High-Pressure Spectroscopy for In Situ Structural Transformation Studies
High-pressure spectroscopy techniques allow for the in-situ investigation of structural changes in materials under extreme conditions. These methods are crucial for understanding the behavior of this compound and related compounds under pressure.
Raman Spectroscopy Under Extreme Pressure Conditions
Raman spectroscopy is a sensitive technique for probing the vibrational modes of molecules and is well-suited for studying pressure-induced structural transformations in phosphite-containing materials. aip.org By using a diamond anvil cell (DAC) to generate high pressures, researchers can perform in-situ Raman measurements and observe changes in the crystal lattice. researchgate.netrsc.orguwo.ca
Studies on various phosphite and phosphate compounds have revealed significant structural changes under pressure. For example, high-pressure Raman spectroscopy of NaCo(H2PO3)3·H2O showed that the compound undergoes amorphization starting at 6.8 GPa, which is attributed to chemical decomposition and lattice distortions. researchgate.net Upon pressure release, the P–H vibrations disappeared, indicating that the P–H bonds were broken. researchgate.net Similarly, studies on bilayer phosphorene using a DAC and in-situ Raman spectroscopy revealed systematic shifts in the Raman frequencies of its vibrational modes, reflecting structural deformation and changes in stiffness under high pressure. rsc.org
The pressure coefficients of the vibrational modes can provide insights into the compressibility of the material. uwo.ca In general, an increase in pressure leads to a shift of Raman peaks to higher frequencies, indicating a decrease in bond lengths. uwo.ca The absence of peak splitting or merging can suggest that no phase transformations have occurred within the studied pressure range. uwo.ca
Table 3: Pressure-Induced Phenomena in Phosphite/Phosphate Compounds Observed by Raman Spectroscopy
| Compound | Pressure Range | Observed Phenomenon | Reference |
| NaCo(H2PO3)3·H2O | Up to 20 GPa | Amorphization starting at 6.8 GPa, P-H bond breaking | researchgate.net |
| Bilayer Phosphorene | High Pressure | Systematic shifts in Raman frequencies, structural deformation | rsc.org |
| Ba3(PO4)2 and Sr3(PO4)2 | Up to ~30 GPa | Linear increase in Raman shifts, no phase transformation | uwo.ca |
| Sm0.2Tb0.8PO4 xenotime | ~3 GPa | Transformation into the monazite (B576339) polymorph | hzdr.de |
Electrochemical Techniques for Surface Interaction and Redox Behavior Analysis
Electrochemical techniques are instrumental in characterizing the surface interactions and redox behavior of this compound. These methods can provide valuable information on reaction mechanisms, kinetics, and the formation of intermediates.
The electrochemical oxidation of phosphite has been a subject of interest. Studies have shown that the oxidation of phosphite to phosphate can be achieved through various electrochemical methods. researchgate.netacs.org For instance, the electrochemical oxidation of lithium and sodium dialkyl phosphites can generate dialkyl phosphonyl radicals. researchgate.net An efficient electrochemical method integrating electrooxidation and electrocoagulation has been reported for treating phosphite-laden wastewater. acs.org In this system, in-situ generated superoxide (B77818) radicals were found to be the primary species responsible for oxidizing phosphite to phosphate. acs.org
The interaction of phosphite with electrode surfaces is also a key area of investigation. Phosphite-based corrosion inhibitors, for example, are known to adsorb onto metal surfaces through their oxygen and phosphorus atoms, forming a protective passivating layer. Electrochemical impedance spectroscopy (EIS) is a powerful technique for evaluating the performance of such inhibitors. In-situ X-ray absorption near-edge structure (XANES) spectroscopy at the P K-edge, combined with electrochemical measurements, has been used to elucidate the complex oxidation behavior of aqueous H3PO3 on platinum electrodes. acs.org These studies have confirmed that platinum catalyzes the chemical oxidation of H3PO3 to H3PO4. acs.org Furthermore, electrochemical techniques like cyclic voltammetry can be used to study the redox behavior of phosphite-substituted metal complexes. researchgate.net
Table 4: Electrochemical Techniques and Their Applications in this compound Research
| Technique | Application | Key Findings | Reference |
| Electrooxidation/Electrocoagulation | Treatment of phosphite-laden wastewater | In-situ generated superoxide radicals oxidize phosphite to phosphate. | acs.org |
| Electrochemical Impedance Spectroscopy (EIS) | Evaluation of phosphite-based corrosion inhibitors | Characterizes the formation and effectiveness of protective films on metal surfaces. | |
| In-situ XANES and Electrochemistry | Study of H3PO3 oxidation on Pt electrodes | Pt catalyzes the chemical oxidation of H3PO3 to H3PO4. | acs.org |
| Cyclic Voltammetry | Investigation of phosphite-substituted metal complexes | Provides insights into the electronic changes and redox behavior induced by phosphite substitution. | researchgate.net |
Q & A
Q. What are the established methods for synthesizing dihydrogen phosphite salts, and how do reaction conditions influence product purity?
this compound salts (e.g., KH₂PO₃, NaH₂PO₃) are typically synthesized by reacting phosphorous acid (H₃PO₃) with metal carbonates or hydroxides in a controlled stoichiometric ratio. For example, sodium this compound forms via:
Temperature and pH must be tightly regulated to avoid auto-oxidation, which can produce phosphoric acid (H₃PO₄) and phosphine (PH₃) . Purity is assessed using titration (acid-base or redox) and spectroscopic methods (e.g., FTIR for P-H bond identification) .
Q. How can researchers distinguish this compound (H₂PO₃⁻) from structurally similar ions like dihydrogen phosphate (H₂PO₄⁻) in solution?
Analytical differentiation relies on:
- Ion chromatography : Separation based on retention times, validated against standard solutions .
- ³¹P NMR spectroscopy : H₂PO₃⁻ exhibits a distinct chemical shift (~4-6 ppm) compared to H₂PO₄⁻ (~0-2 ppm) due to differences in phosphorus oxidation states (+3 vs. +5) .
- Redox titrations : H₂PO₃⁻ acts as a reducing agent, reacting with silver nitrate to form metallic silver, while H₂PO₄⁻ does not .
Q. What standardized protocols exist for quantifying this compound in environmental or biological samples?
Fluorometric assays or colorimetric methods (e.g., molybdenum blue method) are commonly used. For example:
- Fluorometric detection : Enzymatic conversion of H₂PO₃⁻ to a detectable fluorophore, with calibration against known standards .
- EC₅₀ calculation : Dose-response curves (logarithmic trendlines) quantify inhibition effects in biological systems, such as fungal growth assays .
Advanced Research Questions
Q. What mechanisms underlie the auto-oxidation of this compound in aqueous solutions, and how can this instability be mitigated in experimental designs?
Auto-oxidation of H₂PO₃⁻ proceeds via:
This reaction is catalyzed by heat, light, or trace metals. Stabilization strategies include:
Q. How do computational models explain the electronic structure and reactivity of H₂PO₃⁻ compared to other phosphorus oxyanions?
Density Functional Theory (DFT) simulations reveal:
- Reductive capacity : The P-H bond in H₂PO₃⁻ (bond energy ~320 kJ/mol) facilitates electron donation, making it a stronger reductant than H₂PO₄⁻ (no P-H bond) .
- Ligand properties : H₂PO₃⁻ forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) due to its lone pair on phosphorus, influencing catalytic applications .
Q. What experimental contradictions exist in the literature regarding the biological activity of this compound, and how can they be resolved?
Discrepancies arise in studies on H₂PO₃⁻ as a fungicide:
- Contradiction : Some reports claim EC₅₀ values vary by >50% across fungal strains, while others attribute this to differences in phosphite uptake efficiency .
- Resolution : Standardizing assay conditions (e.g., pH, ion strength) and using isotopically labeled H₂PO₃⁻ (³²P) to track cellular uptake can clarify mechanisms .
Methodological Resources
- Synthesis & Characterization : Refer to USP protocols for reagent-grade preparation and CRC handbooks for thermodynamic data .
- Data Analysis : Use R or Python for dose-response modeling (e.g., EC₅₀ calculations via nonlinear regression) .
- Safety Guidelines : Despite low carcinogenicity risk (Group 3), handle H₂PO₃⁻ salts in fume hoods due to PH₃ emission risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
